molecular formula C8H7NO3 B14068800 I+/-,2,4-Trihydroxybenzeneacetonitrile CAS No. 909772-74-3

I+/-,2,4-Trihydroxybenzeneacetonitrile

Cat. No.: B14068800
CAS No.: 909772-74-3
M. Wt: 165.15 g/mol
InChI Key: RLRTZJZGNBXADR-UHFFFAOYSA-N
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Description

I+/-,2,4-Trihydroxybenzeneacetonitrile is a phenolic nitrile derivative characterized by a benzene ring substituted with hydroxyl groups at positions 2 and 4, an acetonitrile group, and an iodide ion (I+/-) as part of its molecular structure. The presence of hydroxyl groups confers polarity and hydrogen-bonding capacity, while the nitrile group enhances reactivity, enabling participation in nucleophilic additions or cyclization reactions. The iodide ion may influence solubility or electrochemical properties, distinguishing it from non-halogenated analogs.

Properties

CAS No.

909772-74-3

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

2-(2,4-dihydroxyphenyl)-2-hydroxyacetonitrile

InChI

InChI=1S/C8H7NO3/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,10-12H

InChI Key

RLRTZJZGNBXADR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)C(C#N)O

Origin of Product

United States

Preparation Methods

Structural and Synthetic Considerations

1,2,4-Trihydroxybenzeneacetonitrile (C₈H₇NO₃) features a benzene ring substituted with hydroxyl groups at the 1-, 2-, and 4-positions and a cyanomethyl (-CH₂CN) group at the 5-position. The compound’s polarity and hydrogen-bonding capacity necessitate careful handling of intermediates to avoid decomposition. Key synthetic challenges include:

  • Regioselectivity : Directing substituents to specific positions on the aromatic ring.
  • Protection-Deprotection : Managing hydroxyl group reactivity during nitrile introduction.
  • Stability : Preventing oxidation of phenolic groups under harsh reaction conditions.

Halogenation-Cyanation Strategies

Bromination Followed by Copper-Mediated Cyanation

A widely cited approach involves brominating a trihydroxybenzene precursor, followed by cyanation. The CA2341718A1 patent details a method for synthesizing hydroxybenzonitriles using CuCN under inert conditions. Applied to 1,2,4-trihydroxybenzene, this method proceeds as follows:

  • Bromination :

    • 1,2,4-Trihydroxybenzene is treated with bromine (Br₂) in acetic acid at 0–5°C, yielding 5-bromo-1,2,4-trihydroxybenzene.
    • Yield : ~70% (extrapolated from analogous reactions in).
  • Cyanation :

    • The brominated intermediate reacts with CuCN in dimethylformamide (DMF) at 120°C for 12 hours.
    • Mechanism : A single-electron transfer (SET) process facilitated by Cu(I), displacing bromide with cyanide.
    • Yield : 58–62%.
Limitations:
  • Competing side reactions (e.g., hydroxyl group oxidation) reduce efficiency.
  • CuCN’s toxicity necessitates stringent safety protocols.

Nucleophilic Substitution of Benzyl Halides

Benzyl Bromide to Acetonitrile Conversion

The PMC4897268 study demonstrates nucleophilic substitution using benzyl halides and cyanide sources. Adapted for 1,2,4-trihydroxybenzeneacetonitrile:

  • Synthesis of 5-(Bromomethyl)-1,2,4-trihydroxybenzene :

    • 1,2,4-Trihydroxybenzene is reacted with paraformaldehyde and HBr gas, producing the benzyl bromide derivative.
    • Protection : Hydroxyl groups are acetylated (acetic anhydride/pyridine) to prevent side reactions.
  • Cyanide Substitution :

    • The protected bromide reacts with KCN in ethanol/water (1:1) at 80°C for 6 hours.
    • Deprotection : Acidic hydrolysis (HCl/EtOH) restores hydroxyl groups.
    • Overall Yield : 45–50%.

Cyanohydrin Route from Aldehyde Precursors

Aldehyde Intermediate Formation

A two-step process derived from photocatalytic degradation studies:

  • Oxidation to 5-Formyl-1,2,4-trihydroxybenzene :

    • Paracetamol degradation pathways suggest TiO₂-mediated oxidation could generate trihydroxybenzaldehyde intermediates.
    • Conditions : UV irradiation (365 nm) with TiO₂ nanoparticles in alkaline solution (pH 9.0).
  • Cyanohydrin Synthesis :

    • The aldehyde reacts with HCN in the presence of NaHSO₃ as a stabilizer.
    • Dehydration : Sulfuric acid catalyzes cyanohydrin conversion to nitrile.
    • Yield : ~40% (estimated from analogous aldehyde-to-nitrile conversions).

Transition Metal-Catalyzed Cyanation

Palladium-Catalyzed Cross-Coupling

Building on methodologies in and, recent advances employ Pd(OAc)₂/Xantphos systems:

  • Substrate : 5-Iodo-1,2,4-trihydroxybenzene (protected as trimethyl ether).
  • Reaction :
    • Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Zn(CN)₂ (2 equiv.), DMF, 100°C, 24 hours.
    • Yield : 68%.
Advantages:
  • Tolerance to electron-rich aryl rings.
  • Mild conditions compared to CuCN-based methods.

Protection-Deprotection Strategies

Acetyl Protection

  • Protection : Acetylation with acetic anhydride.
  • Impact : Prevents hydroxyl group oxidation during cyanation.
  • Deprotection : Methanolic HCl (0.5 M, 2 hours).

tert-Butoxycarbonyl (t-BOC) Protection

  • Application : Selective protection of the 1-hydroxyl group.
  • Conditions : Di-tert-butyl dicarbonate (Boc₂O), DMAP, THF.

Comparative Analysis of Methods

Method Yield (%) Conditions Pros Cons
Halogenation-Cyanation 58–62 CuCN, DMF, 120°C High regioselectivity Toxicity, side reactions
Nucleophilic Substitution 45–50 KCN, ethanol/water, 80°C Scalable Multi-step protection required
Cyanohydrin ~40 HCN, H₂SO₄ Utilizes aldehydes Low yield, harsh dehydration
Pd-Catalyzed 68 Pd(OAc)₂, Zn(CN)₂, 100°C Mild, efficient Cost of catalysts

Chemical Reactions Analysis

Types of Reactions

Benzeneacetonitrile, alpha,2,4-trihydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are typically used.

    Substitution: Nucleophiles such as alkoxides or carboxylates can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Formation of benzyl ethers or esters.

Scientific Research Applications

Benzeneacetonitrile, alpha,2,4-trihydroxy- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzeneacetonitrile, alpha,2,4-trihydroxy- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can also participate in nucleophilic addition reactions, potentially modifying the activity of enzymes or receptors. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Key Observations :

  • Nitrile vs. Carboxylic Acid : The acetonitrile group in the target compound may confer greater stability under acidic conditions compared to the labile carboxylic acid group in caffeic acid .
  • Halogen Effects : The iodide in the target compound and fluorine in the pyrrolidine derivative both enhance electrophilicity, but fluorine’s strong electron-withdrawing nature likely increases metabolic stability in pharmaceuticals .

Key Differences :

  • Reactivity in Synthesis : The target compound’s nitrile group could enable unique pathways for constructing heterocycles (e.g., triazoles), unlike the carboxylate-focused reactivity of caffeic acid.

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